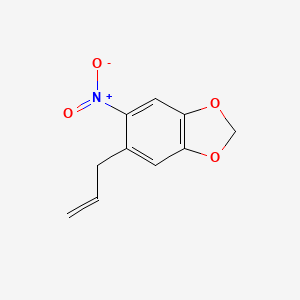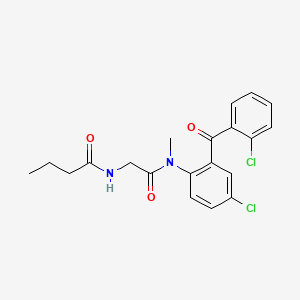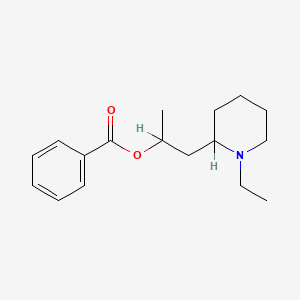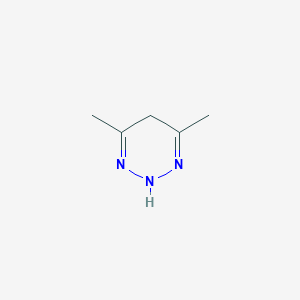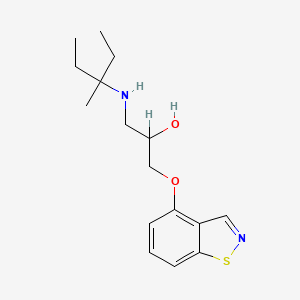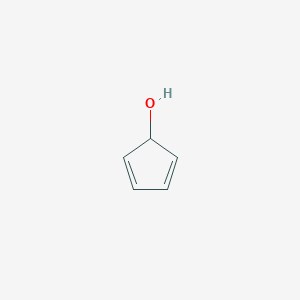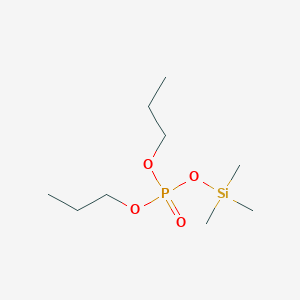
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene is a fluorinated organic compound with a bromine and nitro group attached to a cyclohexene ring. This compound is notable for its unique structure, which combines multiple fluorine atoms with bromine and nitro functional groups, making it a subject of interest in various fields of chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene typically involves the following steps:
Bromination: Introduction of the bromine atom to the cyclohexene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Fluorination: Addition of fluorine atoms to the cyclohexene ring, which can be achieved through electrophilic fluorination using reagents like xenon difluoride (XeF2) or elemental fluorine (F2).
Nitration: Introduction of the nitro group using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, fluorination, and nitration processes, often carried out in specialized reactors designed to handle highly reactive and hazardous chemicals. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of amino-cyclohexene derivatives.
Oxidation: Formation of various oxidized cyclohexene derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,3,3,4,5,5,6,6-octafluorocyclohex-1-ene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,3,4,5,5,6,6-Octafluoro-2-nitrocyclohex-1-ene:
4-Bromo-1,3,3,4,5,5,6,6-octafluorocyclohexane: Saturated analog, lacking the double bond, which influences its chemical behavior.
Uniqueness
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene is unique due to the combination of bromine, nitro, and multiple fluorine atoms on a cyclohexene ring. This unique structure imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
79150-79-1 |
|---|---|
Fórmula molecular |
C6BrF8NO2 |
Peso molecular |
349.96 g/mol |
Nombre IUPAC |
4-bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohexene |
InChI |
InChI=1S/C6BrF8NO2/c7-5(13)4(11,12)2(16(17)18)1(8)3(9,10)6(5,14)15 |
Clave InChI |
PIVKVCZCRRBBAB-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(C(C1(F)F)(F)Br)(F)F)(F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)
